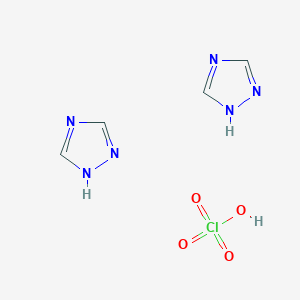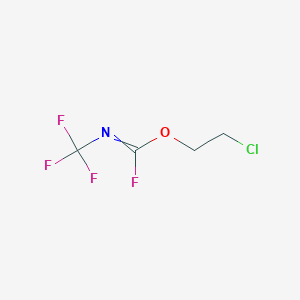
2-Chloroethyl (trifluoromethyl)carbonofluoridimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl (trifluoromethyl)carbonofluoridimidate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is a functional group with the formula -CF₃. This group is known for its significant electronegativity and stability, making compounds containing it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Chloroethyl (trifluoromethyl)carbonofluoridimidate involves several steps. One common method includes the reaction of 2-chloroethanol with trifluoromethyl carbonofluoridimidate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
2-Chloroethyl (trifluoromethyl)carbonofluoridimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents, forming new compounds with altered properties.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-Chloroethyl (trifluoromethyl)carbonofluoridimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology and Medicine: The compound is studied for its potential use in drug development. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (trifluoromethyl)carbonofluoridimidate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the compound, making it more reactive towards certain biological molecules. This reactivity can lead to the formation of stable complexes with proteins or enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
2-Chloroethyl (trifluoromethyl)carbonofluoridimidate can be compared with other trifluoromethyl-containing compounds such as:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylketones: Used in the synthesis of various organic compounds.
Trifluoromethylamines: Studied for their potential use in drug development.
The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoromethyl group with the reactivity of the chloroethyl group, making it a versatile compound in various applications.
Properties
CAS No. |
61699-93-2 |
|---|---|
Molecular Formula |
C4H4ClF4NO |
Molecular Weight |
193.53 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-N-(trifluoromethyl)methanimidoyl fluoride |
InChI |
InChI=1S/C4H4ClF4NO/c5-1-2-11-3(6)10-4(7,8)9/h1-2H2 |
InChI Key |
ORKLJWMQEKHSPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=NC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


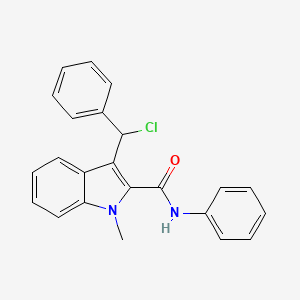
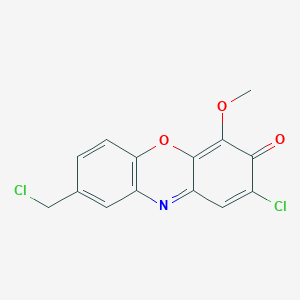
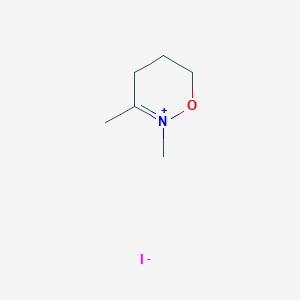
![Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl-](/img/structure/B14548511.png)

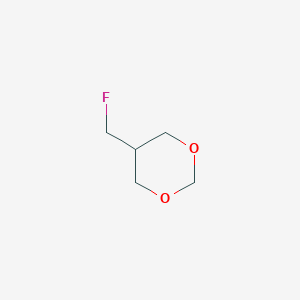
![[3-(Trifluoromethanesulfonyl)propyl]benzene](/img/structure/B14548535.png)
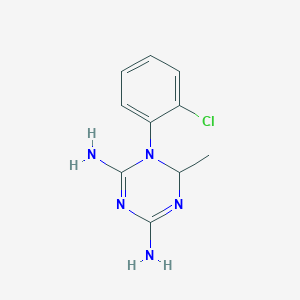
![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)
![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)
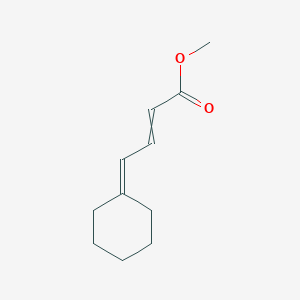
![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)
